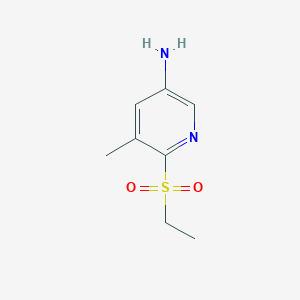

6-乙基磺酰基-5-甲基吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of amines like 6-Ethylsulfonyl-5-methylpyridin-3-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of 6-Ethylsulfonyl-5-methylpyridin-3-amine is defined by its molecular formula, C8H12N2O2S. Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving 6-Ethylsulfonyl-5-methylpyridin-3-amine are not available, amines in general can undergo a variety of reactions. These include reactions with acids to form ammonium salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with nitrous acid to form diazonium salts .科学研究应用

Medicinal Chemistry

6-Ethylsulfonyl-5-methylpyridin-3-amine: is a compound that can be utilized in the synthesis of various pharmaceutical agents. Its structure allows for the creation of novel pyridine derivatives through Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals and may exhibit biological activities such as anti-thrombolytic and biofilm inhibition properties .

Agriculture

In the agricultural sector, this compound could serve as an intermediate in the synthesis of agrochemicals. Its sulfonyl and amine groups are functional handles that can be modified to produce compounds with potential herbicidal or pesticidal activities .

Material Science

The amine group in 6-Ethylsulfonyl-5-methylpyridin-3-amine makes it a candidate for the development of polymers, catalysts, sensors, and functional materials. Its incorporation into polymers could lead to materials with unique electronic, optical, and mechanical properties suitable for organic electronics and photovoltaics .

Environmental Science

This compound’s potential for environmental applications lies in its ability to participate in catalytic transformations. It could be involved in processes such as carbon capture, energy storage, and the synthesis of green chemicals, contributing to sustainable technologies .

Biochemistry

In biochemistry, 6-Ethylsulfonyl-5-methylpyridin-3-amine can be a valuable building block for synthesizing bioactive molecules. Its reactivity enables the construction of complex molecules that can serve as enzyme inhibitors, receptor ligands, or anticancer agents .

Pharmacology

The compound’s role in pharmacology could be significant, especially in the design of new therapeutic agents. It may be used to develop selective COX-2 inhibitors, which are important in reducing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs .

Chemical Engineering

In chemical engineering, 6-Ethylsulfonyl-5-methylpyridin-3-amine could be used in process optimization and the development of efficient synthetic strategies. Its role in the synthesis of novel compounds through palladium-catalyzed reactions is an example of its application in advanced manufacturing processes .

Analytical Chemistry

Finally, in analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure allows for accurate identification and quantification of related substances in complex mixtures .

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in the synthesis of novel pyridine derivatives via suzuki cross-coupling reactions .

Result of Action

It’s known that the compound might be involved in the synthesis of novel pyridine derivatives .

Action Environment

It’s known that the success of suzuki–miyaura cross-coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

6-ethylsulfonyl-5-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-13(11,12)8-6(2)4-7(9)5-10-8/h4-5H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGBVUUPADKDPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)

![1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one](/img/structure/B2357962.png)

![1,13,16-Triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2(7),3,5,8,10,12(17),13,15-octaene-11,14,15-tricarbonitrile](/img/structure/B2357965.png)